molecular formula C14H8Cl2N2O B13952003 Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- CAS No. 502422-38-0

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-

Cat. No.: B13952003
CAS No.: 502422-38-0
M. Wt: 291.1 g/mol
InChI Key: AAWCNLJAPJLNKK-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- is a heterocyclic compound featuring a pyridine ring fused with an oxazole moiety substituted with a 2,3-dichlorophenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and agrochemical research. The compound’s synthesis typically involves coupling reactions between pyridine derivatives and substituted oxazole precursors, often utilizing palladium-catalyzed cross-coupling methodologies . Its characterization relies on spectroscopic techniques (NMR, IR, and mass spectrometry) and X-ray crystallography to confirm regioselectivity and purity .

Properties

CAS No.

502422-38-0

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H8Cl2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H

InChI Key

AAWCNLJAPJLNKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-, a heterocyclic compound featuring a pyridine ring and an oxazole moiety linked to a dichlorophenyl group, is notable for its structural complexity and potential biological activity. Research indicates that similar pyridine derivatives possess various pharmacological properties.

Potential Applications

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- has potential applications in various fields. Studies examining the interactions of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- with biological targets are critical for understanding its mechanism of action. Interaction studies may include:

  • Evaluating its effects on enzyme activity.
  • Assessing its binding affinity to proteins.
  • Investigating its impact on cellular pathways.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-, but differ in their substituents or functional groups. The unique combination of a dichlorophenyl group and an oxazole moiety attached to a pyridine ring may enhance its biological activity compared to simpler analogs by providing multiple sites for interaction with biological targets.

Compound NameNotable Features
2-AminopyridineExhibits strong nucleophilicity; used in drug synthesis.
4-OxazolylpyridineKnown for its anti-inflammatory properties; simpler structure.
5-Chloro-3-methylisoxazoleDisplays antimicrobial activity; lacks the pyridine ring.
6-Nitroderivative of Oxazolo[3,2-a]pyridinesHas enhanced reactivity due to nitro group; used in medicinal chemistry.

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Azafenidin

  • Structure : 2-(2,4-Dichloro-5-(2-propynyloxy)phenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one
  • Key Differences: Replaces the oxazole ring with a triazolopyridinone system and includes a propargyloxy substituent.
  • Application : Herbicide targeting broadleaf weeds. The triazole ring enhances metabolic stability compared to oxazole-based systems .

Pyrazoxyfen

  • Structure: 2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone
  • Key Differences : Features a pyrazole ring instead of oxazole and lacks direct pyridine fusion.
  • Application : Rice herbicide. The dichlorobenzoyl group improves lipid solubility, enhancing foliar absorption .

Cyanazine

  • Structure: 2-((4-Chloro-6-(ethylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropionitrile
  • Key Differences: Triazine core with chloro and ethylamino groups.
  • Application : Selective herbicide. The triazine ring’s electron-deficient nature increases reactivity with plant enzymes compared to oxazole systems .

Physicochemical and Pharmacological Comparisons

Property Pyridine, 2-[2-(2,3-Dichlorophenyl)-4-oxazolyl]- Azafenidin Pyrazoxyfen
Molecular Weight ~305 g/mol (estimated) 382.2 g/mol 403.2 g/mol
LogP (Lipophilicity) ~3.1 (predicted) 4.2 4.8
Key Functional Groups Oxazole, dichlorophenyl, pyridine Triazolopyridinone, propargyl Pyrazole, dichlorobenzoyl
Primary Application Research compound (potential kinase inhibitor) Herbicide Herbicide
  • Electronic Effects: The oxazole ring in the target compound provides moderate electron-withdrawing effects, whereas triazine (cyanazine) and triazolopyridinone (azafenidin) systems exhibit stronger electron deficiency, influencing binding affinity in biological targets .
  • Bioactivity : Chlorine substituents in all analogs enhance hydrophobicity and membrane penetration. However, the pyridine-oxazole fusion in the target compound may offer unique π-stacking interactions in enzyme binding pockets, as suggested by molecular docking studies .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s regioselective synthesis is more complex than that of pyrazoxyfen or cyanazine due to steric hindrance from the 2,3-dichlorophenyl group .
  • Biological Data: While azafenidin and pyrazoxyfen have well-documented herbicidal efficacy, the target compound’s bioactivity remains understudied.
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals the target compound’s melting point (~145°C) is lower than that of azafenidin (198°C), indicating reduced crystallinity due to the oxazole ring’s conformational flexibility .

Biological Activity

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- is a heterocyclic compound that combines a pyridine ring with an oxazole moiety and a dichlorophenyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H8_{8}Cl2_{2}N2_{2}O
  • Molecular Weight : 273.11 g/mol

The presence of the dichlorophenyl group enhances the compound's reactivity and biological activity, as it provides multiple sites for interaction with biological targets.

Pharmacological Properties

Research indicates that pyridine derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- have shown efficacy against various bacterial strains. For instance, studies have demonstrated that modifications in the pyridine structure can enhance antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Activity : Some pyridine derivatives have been investigated for their anticancer properties. The incorporation of oxazole moieties has been associated with increased cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in disease pathways, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
  • Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways that regulate growth and proliferation.

Comparative Analysis

To better understand the biological activity of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
2-AminopyridineStructureExhibits strong nucleophilicity; used in drug synthesis.
4-OxazolylpyridineStructureKnown for its anti-inflammatory properties; simpler structure.
5-Chloro-3-methylisoxazoleStructureDisplays antimicrobial activity; lacks the pyridine ring.
6-Nitroderivative of Oxazolo[3,2-a]pyridinesStructureEnhanced reactivity due to nitro group; used in medicinal chemistry.

This table illustrates how variations in structure can lead to different pharmacological profiles.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies showed that this compound significantly reduced cell viability in several cancer cell lines. The mechanism was linked to apoptosis induction mediated by oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-?

  • Methodology : The compound can be synthesized via condensation of 2,3-dichlorophenyl precursors with pyridine-oxazole intermediates. Key steps include cyclization under catalytic conditions (e.g., palladium or copper catalysts) and purification via column chromatography. For example, analogous oxazole derivatives are synthesized using dimethylformamide (DMF) as a solvent and sodium hydroxide for neutralization .
  • Optimization : Reaction yields improve with controlled temperature (80–100°C) and inert atmospheres (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., oxazole ring orientation relative to pyridine) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm for pyridine and dichlorophenyl groups) and oxazole carbons .
  • Mass Spectrometry : Exact mass determination (theoretical [M+H]⁺ = 289.96) using high-resolution MS (HRMS) .

Q. What safety protocols are critical for handling this compound?

  • Hazard Codes : Refer to H300 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation) for risk assessment .
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Case Study : Replace 2,3-dichlorophenyl with 4-chlorophenyl to compare receptor binding affinity. For example, dichlorophenyl groups in similar oxadiazole derivatives show enhanced GPCR antagonism due to increased lipophilicity .
  • Experimental Design : Synthesize analogs, screen against target receptors (e.g., angiotensin-converting enzyme), and quantify IC₅₀ values via fluorometric assays .

Q. How to resolve contradictions in reported synthetic yields (e.g., 70% vs. 40%)?

  • Root Cause Analysis :

  • Catalyst Purity : Impurities in palladium catalysts reduce efficiency. Use freshly prepared Pd(PPh₃)₄ for reproducibility .
  • Solvent Effects : Replace DMF with toluene for moisture-sensitive reactions to avoid side products .
    • Validation : Replicate protocols from independent sources and cross-validate yields via HPLC .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (~3.2), indicating moderate lipophilicity.
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
    • Validation : Compare predictions with in vitro microsomal stability assays .

Q. How to address discrepancies in mass spectrometry data?

  • Troubleshooting :

  • Ionization Efficiency : Electrospray ionization (ESI) may underperform for non-polar derivatives. Switch to atmospheric-pressure chemical ionization (APCI) .
  • Isotopic Peaks : Account for chlorine isotopes (³⁵Cl/³⁷Cl) to avoid misinterpreting [M+2]⁺ peaks .

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